3-Methyl-9H-carbazole
Overview
Description
Mechanism of Action
- Primary Targets : 3-Methyl-9H-carbazole interacts with various molecular signaling pathways. Some of its primary targets include:
- Inhibition of Pro-Inflammatory Cytokines : Carbazole may inhibit pro-inflammatory cytokine synthesis, impacting immune responses .
- IL-15 Inhibition : Carbazole suppresses IL-15 production, which plays a role in psoriasis .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-Methyl-9H-carbazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress pathways, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, which can influence the metabolic processes within cells. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function, thereby impacting cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and proteins, influencing their activity. For example, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s role in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can influence metabolic flux and the levels of various metabolites within cells. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological activity. For example, this compound may localize to the mitochondria, where it can impact cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcarbazole can be synthesized through various methods. One common synthetic route involves the cyclization of 2-aminobiphenyl derivatives. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 3-Methylcarbazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and solvent extraction to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylcarbazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert 3-Methylcarbazole into various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for modifying the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution often employs reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of 3-Methylcarbazole, which may possess different biological activities and properties .
Scientific Research Applications
3-Methylcarbazole has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: The compound’s anticancer properties make it a valuable tool for studying cancer cell growth and inhibition.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of oncology.
Industry: 3-Methylcarbazole is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of 3-Methylcarbazole, known for its wide range of biological activities.
9-Ethylcarbazole: Another derivative with potential anticancer properties.
3,6-Dimethylcarbazole: A compound with similar chemical structure and biological activity.
Uniqueness
3-Methylcarbazole stands out due to its specific substitution pattern, which enhances its anticancer properties compared to other carbazole derivatives. Its unique structure allows for targeted interactions with molecular pathways involved in cancer cell growth .
Properties
IUPAC Name |
3-methyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYYUQQYARDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196805 | |
Record name | 3-Methylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4630-20-0 | |
Record name | 3-Methylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4630-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4630-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18UX66Z45K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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